molecular formula C29H47NO7 B1253565 Mycinamicin VII

Mycinamicin VII

Cat. No. B1253565
M. Wt: 521.7 g/mol
InChI Key: HREUKRQZLNMEFQ-KMWMHNJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mycinamicin VII is a macrolide.

Scientific Research Applications

Biosynthesis and Antibacterial Properties

Mycinamicin VII is part of the mycinamicin family, a group of macrolide antibiotics produced by Micromonospora griseorubida. These antibiotics are known for their strong antibacterial activity against gram-positive bacteria. The biosynthesis of mycinamicin involves complex processes, including the use of polyketide synthases (PKS) and various enzymes that contribute to its macrolide structure and antimicrobial properties. Studies have explored the gene clusters responsible for mycinamicin biosynthesis, emphasizing the role of specific genes like mycAV, mycE, and mycF in producing mycinamicin intermediates and derivatives (Anzai et al., 2004), (Tsukada et al., 2010).

Structural Elucidation and Chemical Degradation

The chemical structure and stereochemistry of mycinamicins, including mycinamicin VII, have been determined through spectroscopic data, chemical degradations, and X-ray crystal structure analysis. These studies provide insights into the structural features that contribute to the antibiotic's efficacy (Kinoshita et al., 1985).

Gene Targeting and Complementation Studies

Gene targeting and complementation studies have been conducted to understand the roles of specific genes in mycinamicin biosynthesis. For instance, targeting the mycE and mycF genes and observing the effects on mycinamicin production has shed light on the biosynthetic pathway and the roles of these genes in modifying mycinamicin intermediates (Anzai et al., 2010).

Enzymatic Function Analysis

The function of various enzymes involved in mycinamicin biosynthesis, such as cytochrome P450 enzymes (MycCI and MycG), has been characterized. These enzymes play crucial roles in the hydroxylation and epoxidation of mycinamicin intermediates, contributing to the final structure and activity of the antibiotic (Li et al., 2009).

Conformational Dynamics of Enzymes

Research has also focused on understanding the conformational dynamics and structural changes of enzymes like MycG in response to substrate binding. This is crucial for understanding how these enzymes catalyze specific reactions in the biosynthetic pathway of mycinamicin (Tietz et al., 2017).

properties

Product Name

Mycinamicin VII

Molecular Formula

C29H47NO7

Molecular Weight

521.7 g/mol

IUPAC Name

(3E,5S,6S,7S,9R,11E,13E,15R,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-(hydroxymethyl)-5,7,9-trimethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione

InChI

InChI=1S/C29H47NO7/c1-8-25-22(17-31)11-9-10-12-24(32)19(3)15-20(4)28(18(2)13-14-26(33)36-25)37-29-27(34)23(30(6)7)16-21(5)35-29/h9-14,18-23,25,27-29,31,34H,8,15-17H2,1-7H3/b11-9+,12-10+,14-13+/t18-,19+,20-,21+,22+,23-,25+,27+,28+,29-/m0/s1

InChI Key

HREUKRQZLNMEFQ-KMWMHNJKSA-N

Isomeric SMILES

CC[C@@H]1[C@H](/C=C/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](/C=C/C(=O)O1)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)C)CO

Canonical SMILES

CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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